

CK-119: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-119 is a synthetic dihydropyridazino-pyridazine compound identified as a potent blocker of interleukin-1 (IL-1). Its primary mechanism of action involves the inhibition of DNA and RNA synthesis, leading to the suppression of cell proliferation, particularly in fibroblast-like cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **CK-119**. It includes detailed, representative experimental protocols for assessing its effects on cell proliferation and nucleic acid synthesis, along with visualizations of its proposed signaling pathway and a general experimental workflow. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of **CK-119** and similar IL-1 inhibitors.

Chemical Structure and Properties

CK-119 is a small molecule with the chemical formula C21H23ClN4O5. Its structure is characterized by a pyridazino[4,5-c]pyridazine core. The detailed chemical and physical properties of **CK-119** are summarized in the tables below.

Table 1: Chemical Identification of CK-119



Identifier	Value	
IUPAC Name	Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid, 6-((4-chlorophenyl)methyl)-1,4,5,6-tetrahydro-1,4-dimethyl-5-oxo-, 3,4-diethyl ester[1]	
CAS Number	197917-10-5[1]	
Chemical Formula	C21H23CIN4O5[1]	
SMILES	CCOC(=O)C1=NN(c2cnn(c(=O)c2C1(C)C(=O)O CC)Cc3ccc(cc3)Cl)C	
InChi Key	FVWILZZSXZMAHY-UHFFFAOYSA-N[1]	

Table 2: Physicochemical Properties of CK-119

Property	Value
Molecular Weight	446.88 g/mol [1][2]
Appearance	Solid powder
Solubility	Soluble in DMSO, not in water[1]

Pharmacological Properties and Mechanism of Action

CK-119 is characterized as an interleukin-1 (IL-1) blocker.[3][4][5] The IL-1 family of cytokines are key mediators of inflammation, and their signaling pathways are implicated in a variety of diseases. The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that typically leads to the activation of transcription factors such as Nuclear Factor-kappaB (NF-κB) and Activator protein 1 (AP-1).[6][7] These transcription factors then drive the expression of genes involved in inflammation and cell proliferation.

CK-119 exerts its biological effects by inhibiting the proliferation of fibroblast-like corneal and conjunctival cells.[3] The primary mechanism underlying this anti-proliferative activity is the inhibition of DNA and RNA synthesis.

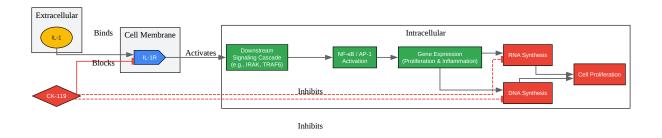


Table 3: Pharmacological Data for CK-119

Parameter	Value	Cell Type	Reference
Effective Concentration for Cell Growth Inhibition	30 mg/L	Corneal Fibroblasts	(Bo X, et al., 1998)
Effective Concentration for Cell Growth Inhibition	3-10 mg/L	Conjunctival Fibroblasts	(Bo X, et al., 1998)
Mechanism of Action	Inhibition of DNA and RNA synthesis	Fibroblast-like cells	[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **CK-119**, depicting its role as an IL-1 blocker and its subsequent effects on downstream signaling and nucleic acid synthesis.



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Caption: Proposed signaling pathway of CK-119.



Experimental Protocols

Detailed experimental protocols from the original 1998 study on **CK-119** are not readily available. Therefore, the following sections provide representative, detailed methodologies for key assays used to characterize compounds like **CK-119**.

Fibroblast Cell Culture

- Cell Lines: Primary human corneal or conjunctival fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

- Cell Seeding: Fibroblasts are seeded into 96-well plates at a density of 5×10^3 cells per well and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of CK-119 (or vehicle control, e.g., DMSO). Cells are incubated for 24-48 hours.
- Radiolabeling: [³H]-Thymidine (1 μCi/well) is added to each well, and the plates are incubated for an additional 18-24 hours.
- Cell Harvesting: Cells are harvested onto glass fiber filters using a cell harvester. The filters are washed with phosphate-buffered saline (PBS) to remove unincorporated [3H]-thymidine.
- Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of incorporated [³H]-thymidine is quantified using a liquid scintillation counter.



Data Analysis: The results are expressed as a percentage of the vehicle-treated control.
 IC50 values (the concentration of CK-119 that inhibits cell proliferation by 50%) can be calculated using non-linear regression analysis.

RNA Synthesis Assay ([3H]-Uridine Incorporation)

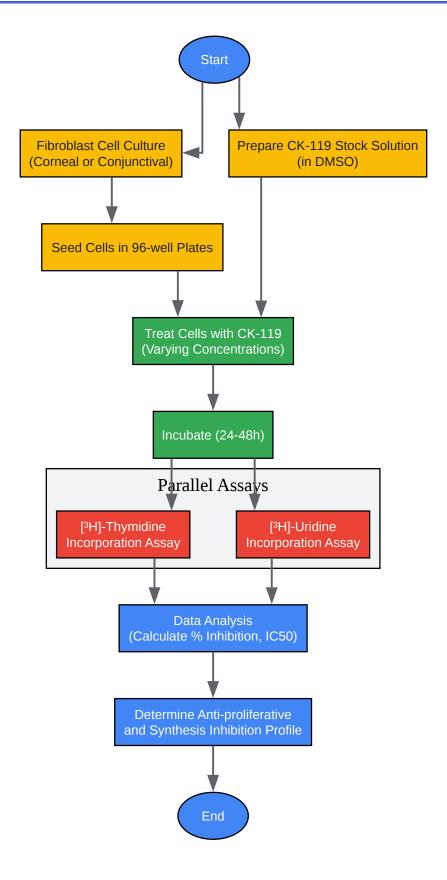
This assay measures the rate of RNA synthesis.

- Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Proliferation Assay protocol.
- Radiolabeling: [³H]-Uridine (1 μCi/well) is added to each well, and the plates are incubated for 4-6 hours.
- RNA Precipitation: The medium is aspirated, and cells are washed with cold PBS. Cold 5% trichloroacetic acid (TCA) is added to each well and incubated on ice for 30 minutes to precipitate nucleic acids.
- Washing: The TCA is removed, and the wells are washed twice with cold 5% TCA and then with ethanol to remove unincorporated [3H]-uridine.
- Solubilization and Counting: The precipitate is solubilized in a lysis buffer (e.g., 0.1 N NaOH with 1% SDS), and the solution is transferred to scintillation vials. Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.
- Data Analysis: The results are expressed as a percentage of the vehicle-treated control to determine the extent of RNA synthesis inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of **CK-119**'s anti-proliferative activity.





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Caption: General experimental workflow for **CK-119** evaluation.



Conclusion

CK-119 is a noteworthy interleukin-1 blocker with demonstrated anti-proliferative effects on fibroblast-like cells, mediated through the inhibition of DNA and RNA synthesis. This technical guide provides foundational information for researchers interested in exploring its therapeutic applications. The provided representative protocols and workflow diagrams offer a starting point for the in vitro characterization of **CK-119** and similar compounds. Further research is warranted to elucidate the precise molecular targets of **CK-119** within the IL-1 signaling pathway and to evaluate its efficacy and safety in preclinical models of inflammatory and fibrotic diseases.

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